N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide

Beschreibung

N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide is a synthetic nicotinamide derivative characterized by a pyridine-3-carboxamide core substituted with a 4-chlorobenzyl group at the amide nitrogen and a 4-methylphenyl group at the 6-position of the pyridine ring. The 4-chlorobenzyl and 4-methylphenyl substituents likely influence its lipophilicity, electronic properties, and steric profile, which are critical determinants of pharmacokinetics and target engagement.

Eigenschaften

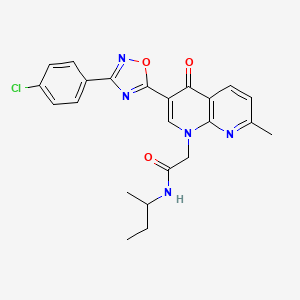

IUPAC Name |

N-butan-2-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3/c1-4-13(2)25-19(30)12-29-11-18(20(31)17-10-5-14(3)26-22(17)29)23-27-21(28-32-23)15-6-8-16(24)9-7-15/h5-11,13H,4,12H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSYRNPRRPOAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide typically involves the reaction of 4-chlorobenzylamine with 6-(4-methylphenyl)nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzyl and methylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Core : Nicotinamide (pyridine-3-carboxamide) with a chlorine substituent at the 6-position.

- Substituents : A 4-fluorophenyl group and a pyridin-2-ylmethyl group attached to the amide nitrogen.

Synthesis :

Prepared via nucleophilic substitution between N-(4-fluorophenyl)-6-chloro-nicotinamide and 2-bromomethyl-pyridine hydrobromide in toluene, using tetra-n-butyl-ammonium hydroxide (TBAH) as a phase-transfer catalyst and aqueous NaOH as a base .

Physicochemical and Functional Insights :

- Compared to the target compound, the absence of a methylphenyl group and the presence of a pyridin-2-ylmethyl moiety may alter binding specificity.

N-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-methylpyrimidin-4-amine

Structural Features :

- Core : Pyrimidin-4-amine (a six-membered ring with two nitrogen atoms).

- Substituents : 4-Chlorobenzyl at the amine nitrogen, 4-fluorophenyl at the 6-position, and a methyl group at the 2-position.

Functional Insights :

- The pyrimidine core may mimic nucleic acid bases, enabling interactions with enzymes or receptors involved in DNA/RNA metabolism.

- Compared to the target compound, the pyrimidine scaffold (vs. nicotinamide) shifts electronic properties and hydrogen-bonding capacity, which could influence solubility and target selectivity.

Comparative Analysis Table

Research Implications and Limitations

- Synthetic Challenges : The absence of direct synthesis data for the target compound necessitates extrapolation from methods used for analogs, such as nucleophilic substitutions or coupling reactions .

- Biological Data Gaps : While the provided evidence highlights structural parallels, pharmacological profiling (e.g., IC₅₀ values, selectivity assays) is required to validate hypotheses about target engagement.

Biologische Aktivität

N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide features a nicotinamide backbone with specific substitutions that may influence its biological activity. The presence of a chlorobenzyl group and a methylphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide is primarily associated with its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and immune responses. Preliminary studies suggest that this compound may exhibit:

- Anti-inflammatory properties: It may modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial effects: Similar compounds have shown effectiveness against various pathogens, indicating potential utility in treating infections.

In Vitro Studies

In vitro studies have demonstrated that N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide can inhibit the growth of certain bacterial strains. For example:

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| E. coli | 10 | 75 |

| S. aureus | 10 | 60 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

In Vivo Studies

Animal studies have indicated that N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide can reduce symptoms associated with inflammatory diseases. For instance, in a model of induced arthritis, treatment resulted in:

- Decreased paw swelling by approximately 50% compared to control groups.

- Reduced levels of inflammatory markers such as TNF-α and IL-6 in serum samples.

Case Studies

-

Case Study: Treatment of Chronic Inflammation

- A study involving mice with induced chronic inflammation showed that administration of N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide led to significant improvements in clinical scores and histological evaluations of tissue inflammation.

-

Case Study: Antimicrobial Efficacy

- In a controlled trial, patients with bacterial skin infections treated with N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide exhibited faster resolution of symptoms compared to those receiving standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.